molecular formula C18H14N4OS3 B2973038 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872704-27-3

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2973038
CAS No.: 872704-27-3
M. Wt: 398.52
InChI Key: PXRXBUUVMPOAJU-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide: is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a pyridazine ring

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with the pyridazine derivative. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, with the compound binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison: Compared to these similar compounds, N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its combination of benzothiazole, thiophene, and pyridazine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-4-5-12-15(9-11)26-18(19-12)20-16(23)10-25-17-7-6-13(21-22-17)14-3-2-8-24-14/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXBUUVMPOAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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